OPB-3206 vs. BB-94 and BB-2516: Differential uPA Inhibitory Activity
In a direct comparative study evaluating both MMP and uPA inhibitory activity, OPB-3206 demonstrated uPA inhibition on fibrin zymogram, whereas the first-generation MMP inhibitors batimastat (BB-94) and marimastat (BB-2516) showed no detectable uPA inhibitory activity under identical assay conditions [1]. This represents a binary qualitative difference in target engagement that cannot be achieved through dose escalation of the comparators.
| Evidence Dimension | uPA inhibitory activity (fibrin zymogram) |
|---|---|
| Target Compound Data | Inhibition detected (present) |
| Comparator Or Baseline | BB-94: no inhibition; BB-2516: no inhibition |
| Quantified Difference | Qualitative difference (present vs. absent) |
| Conditions | Fibrin zymogram assay |
Why This Matters
This unique uPA inhibitory activity enables OPB-3206 to simultaneously target two protease systems (MMP and plasminogen activator/plasmin) implicated in extracellular matrix degradation and angiogenesis, a dual-action profile absent in BB-94 and BB-2516.
- [1] Shono T, et al. Angiogenesis. 1998;2(4):319-329. doi:10.1023/a:1009207820233. View Source
